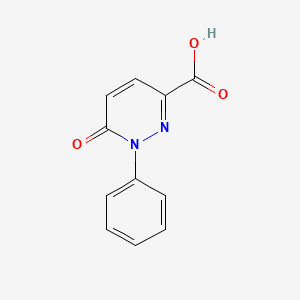

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVYIKIZGPTVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or keto acids. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The compound is commonly synthesized via hydrolysis of its methyl ester derivative. This reaction exemplifies nucleophilic acyl substitution under basic conditions:

Reaction Conditions

-

Substrate : Methyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

-

Reagents : Lithium hydroxide monohydrate (LiOH·H₂O)

-

Solvent System : Tetrahydrofuran (THF)/water (2:1 v/v)

-

Temperature : 0°C → room temperature

-

Time : 1–5 hours

Outcomes

| Parameter | Value |

|---|---|

| Yield | 67–79% |

| Purity | Brown solid (crude) |

| Key Step | Acidification to pH 2 |

This method is scalable and reproducible, with yields exceeding 75% under optimized conditions .

Mixed Anhydride Formation

The carboxylic acid group reacts with chloroformates to form reactive intermediates for further transformations:

Reaction Protocol

-

Substrate : 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

-

Reagents : Isobutyl chloroformate, N-methylmorpholine (base)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −5°C

-

Time : 3 hours

Applications

The mixed anhydride intermediate is used in reduction reactions with sodium borodeuteride (NaBD₄) to synthesize deuterated derivatives, such as 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one. This step highlights the compound’s utility in isotopic labeling for mechanistic studies .

Reduction Reactions

The keto group at position 6 undergoes reduction to form dihydropyridazine derivatives:

Experimental Setup

-

Reducing Agent : Sodium borodeuteride (NaBD₄)

-

Solvent : THF

-

Conditions : −10°C → room temperature, 16-hour stirring

-

Workup : Quenching with D₂O

Key Observations

-

Product : Deuterated hydroxymethyl derivative

-

Selectivity : Exclusive reduction of the keto group without affecting the aromatic ring or carboxylic acid moiety .

Substitution Reactions

While direct substitution reactions are less documented, structural analogs suggest potential reactivity at the pyridazine ring. For example:

-

Electrophilic substitution at the phenyl ring (e.g., nitration, halogenation) could occur under standard aromatic substitution conditions.

-

Nucleophilic attack at the electron-deficient pyridazine ring is plausible but requires experimental validation.

Comparative Reactivity

The compound’s reactivity differs from related pyridazine derivatives due to its substitution pattern:

| Feature | This compound | 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid |

|---|---|---|

| Reduction Site | Keto group at position 6 | Keto group and saturated ring system |

| Acid Stability | Stable under acidic workup (pH 2) | May undergo ring-opening in strong acid |

| Functionalization | Carboxylic acid available for conjugation | Limited due to saturated ring |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research has indicated that derivatives of 6-Oxo-1-phenyl-1,6-dihydropyridazine can exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

2. Anti-inflammatory Properties:

The compound has been investigated for its anti-inflammatory effects. It targets specific pathways involved in inflammation, suggesting its utility in treating conditions characterized by excessive inflammatory responses .

3. Anticancer Research:

Preliminary studies suggest that 6-Oxo-1-phenyl-1,6-dihydropyridazine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. This mechanism is crucial for developing new cancer therapies that can selectively target tumor cells while sparing normal cells .

Biochemical Applications

1. Enzyme Inhibition:

The compound has been studied for its ability to inhibit certain enzymes that are pivotal in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders and developing new therapeutic strategies for diseases such as diabetes .

2. Cell Culture Applications:

In cell biology, 6-Oxo-1-phenyl-1,6-dihydropyridazine is utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels within the optimal range for cellular activities, thereby supporting various experimental protocols .

Material Science Applications

1. Organic Synthesis:

The compound serves as an intermediate in organic synthesis processes, particularly in creating other complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex compounds .

2. Polymer Chemistry:

In material science, derivatives of this compound are explored for their potential use in developing novel polymers with specific properties such as increased stability or enhanced electrical conductivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Trifluoromethyl Substitution (Compound 4 in ): The CF3 group at the 5-position increases molecular weight (208.10 g/mol) and melting point (239–240°C), likely due to enhanced intermolecular interactions.

- Fluorophenyl Substitution (): The 4-fluorophenyl group introduces electron-withdrawing effects, improving stability and reactivity. Its molecular weight (234.18 g/mol) reflects the fluorine atom’s contribution, and it is marketed as a high-purity compound for diverse synthetic applications.

- Isopropyl vs.

- Functional Group Modification (Carboxylic Acid to Amide) (): The amide derivative (C5H4N2O4) exhibits altered acidity and hydrogen-bonding capacity, which may influence its antimicrobial efficacy compared to the carboxylic acid analogue.

Biological Activity

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its antiproliferative effects and other pharmacological properties.

Structural Characteristics

The molecular formula of this compound is . Its structure can be represented in various notations:

- SMILES :

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)O - InChI :

InChI=1S/C11H8N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)

Synthesis

The synthesis of this compound typically involves a multi-step process starting from methyl derivatives. For instance, lithium hydroxide monohydrate is often used in the hydrolysis of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate to yield the target compound with a reported melting point of 256–263 °C .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.069 |

| MDA-MB-231 | 0.075 |

| A549 | 0.058 |

These values indicate significant antiproliferative activity, particularly against breast cancer and lung cancer cell lines . The presence of hydroxyl (-OH) groups in the structure has been shown to enhance this activity by improving solubility and bioavailability.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation. The presence of electron-withdrawing groups such as -NO2 or -OMe in the para position of the phenyl ring has been associated with improved biological activity due to enhanced interaction with target proteins .

Other Pharmacological Activities

In addition to its antiproliferative properties, derivatives of this compound have been explored for their potential antiviral and anti-inflammatory activities. For example, related compounds have shown effectiveness against various viral strains and have been investigated for their role in modulating inflammatory responses .

Case Studies

Several case studies have documented the synthesis and biological evaluation of 6-Oxo derivatives:

- Study on Anticancer Activity : A study focused on synthesizing various derivatives of pyridazine compounds found that modifications to the phenyl ring significantly influenced their IC50 values against cancer cell lines. The study concluded that specific substitutions could enhance antiproliferative activity .

- Antiviral Studies : Research indicated that certain pyridazine derivatives exhibited antiviral properties against hepatitis A virus (HAV) and other viral pathogens. The structure-function relationship was analyzed to optimize these compounds for better efficacy .

Q & A

Q. What synthetic routes are commonly used to prepare 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves condensation of phenyl-substituted precursors with pyridazine derivatives. For example, reacting 4-chlorobenzaldehyde with aminopyridine derivatives under palladium-catalyzed conditions (DMF, 80–100°C), followed by acid-mediated cyclization to form the dihydropyridazine core. Post-synthetic hydrolysis (e.g., using HCl/NaOH) yields the carboxylic acid group. Key literature protocols are detailed in Justus Liebigs Annalen der Chemie and Journal of Medicinal Chemistry .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

Q. What safety protocols are recommended for laboratory handling?

Methodological Answer: While direct toxicological data is limited, analogous dihydropyridazines exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Mandatory precautions include:

- PPE : Nitrile gloves, chemical goggles, and NIOSH-approved P95 respirators.

- Engineering Controls : Use fume hoods for reactions and spill containment trays.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can contradictory results in biological activity studies be resolved?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell lines, pH, concentration). Strategies include:

- Standardized Assays : Use ATCC-certified cell lines and replicate under controlled pH (7.4) and temperature (37°C).

- Structural Validation : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm conformational stability.

- Comparative Analysis : Benchmark against analogs like 5-carboxy-pirfenidone to isolate substituent effects .

Q. What computational approaches optimize derivative design for enhanced target binding?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-deficient regions for electrophilic substitution.

- Molecular Docking (AutoDock Vina) : Screen derivatives against bacterial topoisomerase IV (PDB: 3FOE) to prioritize candidates with hydrogen-bonding interactions (e.g., carboxylate with Arg488).

- QSAR Modeling : Correlate Hammett constants (σ) with IC₅₀ values to guide substituent selection .

Q. How can aqueous solubility be improved for pharmacokinetic studies?

Methodological Answer:

- Salt Formation : React with sodium bicarbonate (1:1 molar ratio in ethanol) to generate the sodium salt, improving solubility by >10-fold.

- Co-Solvent Systems : Use PEG 400/water (30:70 v/v) for in vivo formulations.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.